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Compound Name:
Methyl 2,3-Diaminobenzoate

Hydrochloride

Cat. No.: B1420741 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 2,3-diaminobenzoate, with the CAS registry number 107582-20-7, is an organic

compound characterized by a benzene ring substituted with two amino groups and a

methoxycarbonyl group.[1] Primarily, it serves as a crucial chemical intermediate in the

synthesis of more complex molecules, particularly in the pharmaceutical industry.[2][3] While

some commercial suppliers suggest potential biological activities, including anticancer and 5-

HT4 receptor agonist properties, a comprehensive review of peer-reviewed scientific literature

does not currently substantiate these claims with direct experimental evidence for this specific

molecule.[4][5] This guide provides a detailed overview of its known chemical properties,

synthesis protocols, and its established applications as a synthetic building block.

Chemical and Physical Properties
The key chemical and physical properties of Methyl 2,3-diaminobenzoate are summarized in

the table below.
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Property Value Reference(s)

CAS Number 107582-20-7 [4]

Chemical Formula C₈H₁₀N₂O₂ [5]

Molecular Weight 166.18 g/mol [5]

Appearance Yellow to brown solid/powder [4][6]

Melting Point 66-70 °C [7]

Boiling Point ~322.6 °C (Predicted) [7]

Flash Point ~176.5 °C [7]

Density ~1.26 g/cm³ (Predicted) [7]

Solubility
Soluble in polar organic

solvents
[1]

SMILES COC(=O)c1cccc(c1N)N [8]

InChI Key
BLJHLOLVEXWHFS-

UHFFFAOYSA-N
[3]

Synthesis Protocols
Methyl 2,3-diaminobenzoate can be synthesized via the reduction of a nitro-substituted

precursor. Below are two detailed experimental protocols found in the literature.

Protocol 1: Reduction of Methyl 2-amino-3-nitrobenzoate
This protocol describes the synthesis of Methyl 2,3-diaminobenzoate via the hydrogenation of

Methyl 2-amino-3-nitrobenzoate.

Experimental Protocol:

A solution of Methyl 2-amino-3-nitrobenzoate (50 g, 0.26 mol) in anhydrous ethanol (800 mL)

is saturated with nitrogen.[4]

Palladium hydroxide on carbon (10 g, 20% w/w Pd) is added to the solution.[4]
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The resulting slurry is degassed and then stirred vigorously at room temperature under a

hydrogen atmosphere (4 atm) for 48 hours.[4]

Upon reaction completion, the catalyst is removed by filtration.[4]

The filtrate is concentrated under vacuum to yield Methyl 2,3-diaminobenzoate as a dark

orange oil, which solidifies upon standing (yield: 43 g, 100%).[4]
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Caption: Synthesis workflow for Methyl 2,3-diaminobenzoate.

Protocol 2: Synthesis from 2,3-Diaminobenzoic acid
This protocol details the esterification of 2,3-Diaminobenzoic acid to form the methyl ester.

Experimental Protocol:

Dissolve 2,3-Diaminobenzoic acid (456 mg, 3 mmol) in 25 ml of methanol in a two-neck

round-bottom flask.[1]

Cool the solution in an ice bath.[1]

Add thionyl chloride (2.2 ml, 30 mmol) dropwise.[1]

Remove the ice bath and stir the mixture at 45°C overnight.[1]

Cool the reaction mixture to room temperature and pour it into 100 ml of water.[1]

Neutralize the solution with solid potassium carbonate until the pH is basic.[1]

Extract the aqueous solution four times with ethyl acetate.[1]

Combine the organic extracts, dry over magnesium sulfate, and remove the solvent.[1]

Purify the resulting oily residue by column chromatography on silica gel (eluent: hexane/ethyl

acetate 1:1 v/v) to obtain pure Methyl 2,3-diaminobenzoate.[1]

Applications as a Chemical Intermediate
The primary and well-documented use of Methyl 2,3-diaminobenzoate is as a building block in

organic synthesis. Its two amino groups and methyl ester functionality make it a versatile

precursor for the construction of various heterocyclic systems and more complex molecules.

A notable application is in the synthesis of intermediates for cardiovascular drugs. For example,

it is used to prepare 2-ethoxy-4-carboxylic acid methyl ester-3-hydro-benzimidazole, which is a

precursor for trityl candesartan intermediates.[2][3]
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Caption: Role as a chemical intermediate in drug synthesis.

Reported Biological Activities (Requiring
Confirmation)
Several chemical suppliers have reported potential biological activities for Methyl 2,3-

diaminobenzoate, including anticancer effects and 5-HT4 receptor agonism.[4][5] It is crucial to

note that these claims are not yet supported by dedicated studies in peer-reviewed scientific

journals.

Putative Anticancer Activity
It has been suggested that Methyl 2,3-diaminobenzoate may exhibit anticancer activity by

inhibiting DNA synthesis and cell division.[4][5] The general mechanism of action for drugs that

inhibit DNA synthesis often involves the interruption of nucleotide biosynthesis, the intercalation

into the DNA double helix, or the inhibition of enzymes crucial for DNA replication, such as DNA

polymerases or topoisomerases.[1][5] Without specific studies on Methyl 2,3-diaminobenzoate,

its precise mechanism, if any, remains speculative.

Putative 5-HT4 Receptor Agonism
The compound has also been described as a 5-HT4 receptor agonist, which would lead to an

increase in intracellular cyclic AMP (cAMP).[4][5] The 5-HT4 receptor is a G-protein coupled

receptor that, upon activation, stimulates adenylyl cyclase to produce cAMP. This second

messenger then activates Protein Kinase A (PKA), which in turn phosphorylates various

downstream targets to elicit a cellular response.[2][8] In the gastrointestinal tract, this pathway

is associated with increased motility.[8]
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Caption: General signaling pathway of a 5-HT4 receptor agonist.
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Safety and Handling
Methyl 2,3-diaminobenzoate is classified as an irritant.[7][9]

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),

H335 (May cause respiratory irritation).[9][10]

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280

(Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with

plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several

minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[10]

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[9]

Recommended storage temperature is between 2-8°C under an inert atmosphere.[2][6]

Conclusion
Methyl 2,3-diaminobenzoate (CAS 107582-20-7) is a well-characterized organic compound

with established protocols for its synthesis. Its primary and scientifically validated role is that of

a versatile chemical intermediate in the pharmaceutical industry, particularly in the synthesis of

cardiovascular and other complex medicinal compounds. While there are claims of direct

biological activity as an anticancer agent and a 5-HT4 receptor agonist from commercial

sources, these properties have not been substantiated in the peer-reviewed scientific literature

to date. Further research would be required to validate these claims and elucidate any potential

therapeutic applications of the compound itself.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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